2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNLKDOMQVWKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the 4-bromophenylmethyl intermediate: This can be achieved through the bromination of phenylmethyl compounds using bromine or other brominating agents.
Construction of the dihydroisoquinolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and dihydroisoquinolinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: Shares the bromophenyl group but lacks the dihydroisoquinolinone and acetamide moieties.
N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the bromophenyl and dihydroisoquinolinone moieties.
Uniqueness
The uniqueness of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements. Its structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its intricate structure comprising a tetrahydroisoquinoline core with a bromophenyl substituent and an acetamide group. The molecular formula is with a molecular weight of approximately 440.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN2O3 |
| Molecular Weight | 440.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the tetrahydroisoquinoline moiety may influence neurotransmitter systems and modulate neuroprotective effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- Neuroprotective Effects : The structure suggests potential interactions with neurotrophic factors.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antioxidant Activity
Studies have shown that tetrahydroisoquinoline derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary investigations into related compounds have indicated potential anticancer effects through apoptosis induction in various cancer cell lines.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation.
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential coupling reactions, starting with the formation of the tetrahydroisoquinoline core, followed by bromophenylmethyl substitution and acetamide linkage. Critical steps include nucleophilic aromatic substitution and amide bond formation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalyst use : Bases such as K₂CO₃ or NaH improve coupling reactions .
- Temperature control : Maintaining 60–80°C minimizes side products . Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₅H₂₄BrN₂O₃) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. What in vitro assays are used to evaluate its anticancer potential?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Apoptosis assays : Flow cytometry to detect Annexin V/PI staining .
- Cell cycle analysis : Flow cytometry to assess G1/S phase arrest .
Q. How do structural analogs inform hypotheses about its pharmacological targets?
Analog studies (e.g., chlorophenyl or methoxyphenyl variants) suggest targets like topoisomerase II or kinase enzymes. For example:
| Substituent | Biological Activity | Target |
|---|---|---|
| 4-Bromophenyl | Anticancer | DNA intercalation |
| 4-Methylphenyl | Anti-inflammatory | COX-2 inhibition |
| Structural comparisons highlight the bromophenyl group’s role in DNA binding . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity across studies?
- Dose-response analysis : Confirm activity thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
- Assay standardization : Control variables like cell passage number or serum concentration .
- Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine) to isolate pharmacophores .
Q. What computational methods predict target interactions and metabolic stability?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., PARP-1) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Corrogate substituent electronegativity with metabolic half-life (e.g., bromine enhances CYP450 resistance) .
Q. How can solubility be improved for in vivo studies without altering the core structure?
- Prodrug design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .
- Salt formation : Convert free base to hydrochloride salt for enhanced aqueous solubility .
Q. Which substituents should be prioritized in SAR studies to elucidate bioactivity?
- Bromophenyl group : Test halogen size (Br vs. Cl) for steric and electronic effects on target binding .
- Methylphenyl acetamide : Explore para vs. ortho substitution to optimize pharmacokinetics .
- Oxygen heterocycles : Modify the tetrahydroisoquinoline core to assess ring size impact .
Q. What strategies identify and mitigate synthetic impurities?
- HPLC-MS : Detect side products (e.g., unreacted intermediates or oxidation byproducts) .
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
- Reaction monitoring : In situ FTIR or TLC to track progress and halt reactions at optimal conversion .
Q. How can in silico predictions of metabolic stability be validated experimentally?
- Microsomal assays : Incubate with liver microsomes to measure t₁/₂ and identify CYP450 metabolites .
- Hepatocyte models : Primary human hepatocytes provide in vivo-like degradation profiles .
- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylation or demethylation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
